molecular formula C34H33NO10S3 B11038503 Tetramethyl 6'-[(4-ethylphenoxy)acetyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-[(4-ethylphenoxy)acetyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11038503
M. Wt: 711.8 g/mol
InChI Key: NBMMDSSWHQGXNV-UHFFFAOYSA-N
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Description

Tetramethyl 6’-[(4-ethylphenoxy)acetyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 6’-[(4-ethylphenoxy)acetyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves several steps:

    Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a reaction between a quinoline derivative and a dithiole compound under controlled conditions.

    Acetylation: The next step is the acetylation of the spiro compound using 4-ethylphenoxyacetic acid in the presence of a suitable catalyst.

    Methylation: The final step involves the methylation of the compound to introduce the tetramethyl groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes:

    Batch Processing: Large batches of the starting materials are processed in reactors with continuous monitoring of temperature, pressure, and pH.

    Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6’-[(4-ethylphenoxy)acetyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and acetyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Tetramethyl 6’-[(4-ethylphenoxy)acetyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tetramethyl 6’-[(4-ethylphenoxy)acetyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, inhibiting their activity.

    Pathways Involved: It affects various biochemical pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Tetramethyl acetyloctahydronaphthalenes: Known for their use as fragrance ingredients.

    7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin: Used in the production of musk fragrances.

Uniqueness

Tetramethyl 6’-[(4-ethylphenoxy)acetyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its complex structure and multifunctional properties, making it suitable for a wide range of applications in different fields.

Properties

Molecular Formula

C34H33NO10S3

Molecular Weight

711.8 g/mol

IUPAC Name

tetramethyl 6'-[2-(4-ethylphenoxy)acetyl]-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C34H33NO10S3/c1-8-18-13-15-19(16-14-18)45-17-22(36)35-21-12-10-9-11-20(21)23-28(33(35,2)3)46-25(30(38)42-5)24(29(37)41-4)34(23)47-26(31(39)43-6)27(48-34)32(40)44-7/h9-16H,8,17H2,1-7H3

InChI Key

NBMMDSSWHQGXNV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N2C3=CC=CC=C3C4=C(C2(C)C)SC(=C(C45SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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